REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[C:9]([OH:10])=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=[C:6]([Br:14])[CH:5]=1)=[O:3].[C:15](OCC)(=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>>[Br:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]2[O:10][C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:1][C:2](=[O:3])[C:4]=2[CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC(=C1O)[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which was purified by crystallization in tetrahydrofuran
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(C(C=C(O2)C(=O)OCC)=O)C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |